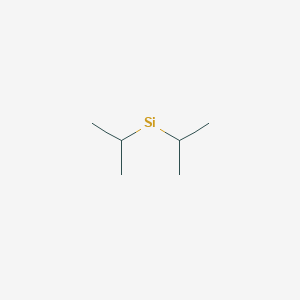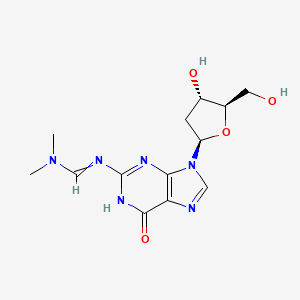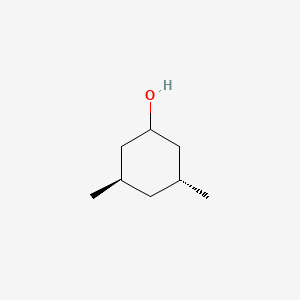
Diisopropylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diisopropylsilane is a chemical compound with the molecular formula C6H14Si . It is also known by other names such as Bis(1-methylethyl)silane .
Synthesis Analysis
Diisopropylsilane can be synthesized through various methods . One method involves the reaction of 2,2,6,6-tetramethyl-piperidine with hydrogen and tris(2,6-difluorophenyl)borane in dichloromethane-d2 at 25 degrees Celsius under 7500.75 Torr for 24 hours .
Molecular Structure Analysis
The molecular structure of Diisopropylsilane consists of 6 carbon atoms, 14 hydrogen atoms, and 1 silicon atom . It has a molecular weight of 114.26 g/mol . The InChI representation of Diisopropylsilane is InChI=1S/C6H14Si/c1-5(2)7-6(3)4/h5-6H,1-4H3 .
Physical And Chemical Properties Analysis
Diisopropylsilane has several computed properties. It has a molecular weight of 114.26 g/mol, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 0, and a rotatable bond count of 2 . Its exact mass and monoisotopic mass are both 114.086476981 g/mol . It has a topological polar surface area of 0 Ų, a heavy atom count of 7, and a complexity of 33.4 .
Aplicaciones Científicas De Investigación
Organic Synthesis
DIPS is widely used in organic synthesis as a reducing agent and a silylating agent. It is particularly useful in the reduction of imines to amines, a key step in the synthesis of various organic compounds. Its ability to introduce silyl groups into molecules also makes it valuable for protecting functional groups during complex synthesis processes .
Pharmaceutical Research
In pharmaceutical research, DIPS plays a crucial role as a silylating agent in the protection of sensitive functional groups during drug synthesis. This allows for the creation of more stable and effective pharmaceutical compounds. It is also used in the development of novel drug delivery systems where silylation can enhance the bioavailability of therapeutic agents .
Material Science
DIPS is utilized in material science for the modification of surface properties of materials. It is involved in the production of silicon-based materials, such as silicones and siloxanes, which are used in a variety of applications including coatings, adhesives, and sealants. Its role in the deposition of thin films is also significant for the development of electronic and optoelectronic devices .
Analytical Chemistry
In analytical chemistry, DIPS is used in the preparation of samples for analysis. It can be employed to derivatize compounds, enhancing their detection and quantification by various analytical techniques such as gas chromatography and mass spectrometry. This is particularly important in the analysis of complex mixtures where precise measurements are critical .
Biotechnology
DIPS finds applications in biotechnology, particularly in the field of enzyme engineering and protein modification. It is used to modify the surface of proteins, which can alter their activity and stability, thereby enhancing their performance in biotechnological processes. This is essential for the development of industrial enzymes and biocatalysts .
Environmental Science
In environmental science, DIPS is used in the study of environmental samples, aiding in the identification and quantification of pollutants. Its role in the synthesis of environmentally friendly materials also contributes to the development of sustainable technologies and green chemistry initiatives .
Safety And Hazards
Safety data sheets indicate that Diisopropylsilane is a highly flammable liquid and vapor . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces, keeping the container tightly closed, and using explosion-proof electrical equipment . In case of fire, dry powder, foam, carbon dioxide (CO2), or water spray should be used to extinguish .
Propiedades
InChI |
InChI=1S/C6H14Si/c1-5(2)7-6(3)4/h5-6H,1-4H3 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQUBEBJFHBANKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si]C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801312993 |
Source


|
| Record name | Bis(1-methylethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801312993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diisopropylsilane | |
CAS RN |
18209-66-0 |
Source


|
| Record name | Bis(1-methylethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801312993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1144110.png)

![5-((E)-2-Bromo-vinyl)-benzo[1,3]dioxole](/img/structure/B1144112.png)
![(1R,5S,6S)-rel-8-Methyl-8-azabicyclo[3.2.1]octan-6-ol](/img/structure/B1144114.png)



![methyl-di(propan-2-yl)-[1-(9H-xanthene-9-carbonyloxy)ethyl]azanium;bromide](/img/structure/B1144119.png)

